molecular formula C12H13NO2S B3845381 S-allyl (phenylacetyl)thiocarbamate

S-allyl (phenylacetyl)thiocarbamate

Cat. No.: B3845381
M. Wt: 235.30 g/mol
InChI Key: KJCFMYJTTVMLTG-UHFFFAOYSA-N
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Description

“S-allyl (phenylacetyl)thiocarbamate” is a specific type of thiocarbamate. Thiocarbamates are a well-established substance class within organic chemistry . They are known for their versatility, partially derived from their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates .


Synthesis Analysis

An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component .


Molecular Structure Analysis

While specific structural information for “this compound” is not available, general information about thiocarbamates can be provided. Thiocarbamates are known for their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates . The crystal structure of a related compound, Zineb, has been studied, revealing polymeric layers held together by a hydrogen bonding network between the amine N-atoms and the thiocarbamate S atoms .


Chemical Reactions Analysis

The synthesis of S-thiocarbamates often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa or, alternatively, the conversion of organic isocyanates utilizing thiols . An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered .

Mechanism of Action

While the specific mechanism of action for “S-allyl (phenylacetyl)thiocarbamate” is not available, some thiocarbamates have been found to inhibit metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .

Safety and Hazards

While specific safety and hazard information for “S-allyl (phenylacetyl)thiocarbamate” is not available, it’s important to note that the synthesis of S-organyl thiocarbamates often involves toxic starting materials or intermediates .

Properties

IUPAC Name

S-prop-2-enyl N-(2-phenylacetyl)carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-8-16-12(15)13-11(14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFMYJTTVMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC(=O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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